
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide, also known as AP-7, is a chemical compound that has been extensively studied in scientific research. This compound is a selective NMDA receptor antagonist, which means it blocks the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. AP-7 has been used in a variety of studies to investigate the role of NMDA receptors in various physiological and pathological processes.
Wirkmechanismus
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide works by blocking the activity of NMDA receptors in the brain. NMDA receptors are ionotropic glutamate receptors that play a key role in synaptic plasticity and learning and memory. When activated, NMDA receptors allow calcium ions to enter the cell, which triggers a series of intracellular signaling pathways that are important for neuronal function. By blocking NMDA receptors, this compound can disrupt these signaling pathways and alter neuronal function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. One study found that this compound can reduce the release of glutamate, which is a neurotransmitter that is involved in a variety of physiological processes. Another study found that this compound can reduce the activity of nitric oxide synthase, which is an enzyme that is involved in the production of nitric oxide, a signaling molecule that is important for neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-adamantyl)-2-pyrazol-1-ylpropanamide in lab experiments is that it is a selective NMDA receptor antagonist, which means it can be used to specifically target NMDA receptors without affecting other receptors in the brain. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-adamantyl)-2-pyrazol-1-ylpropanamide. One area of interest is the role of NMDA receptors in neurodegenerative diseases, and whether blocking NMDA receptors with compounds like this compound can be used as a therapeutic strategy. Another area of interest is the development of more selective NMDA receptor antagonists that can be used to specifically target different subtypes of NMDA receptors. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and other NMDA receptor antagonists.
Synthesemethoden
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide can be synthesized using a multistep process that involves the reaction of 2-adamantanone with hydrazine hydrate to form 2-adamantylhydrazine. The 2-adamantylhydrazine is then reacted with acrylonitrile to form 2-pyrazoline-1-carbonitrile. Finally, the 2-pyrazoline-1-carbonitrile is reacted with propionyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide has been used in a variety of scientific research applications, including studies of synaptic plasticity, learning and memory, and neurodegenerative diseases. One study found that this compound can block the induction of long-term potentiation (LTP) in the hippocampus, which is a process that is thought to underlie learning and memory. Other studies have investigated the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-10(19-4-2-3-17-19)16(20)18-15-13-6-11-5-12(8-13)9-14(15)7-11/h2-4,10-15H,5-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOOURJFTZGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2CC3CC(C2)CC1C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

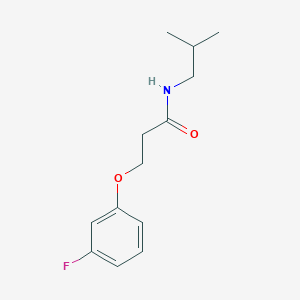
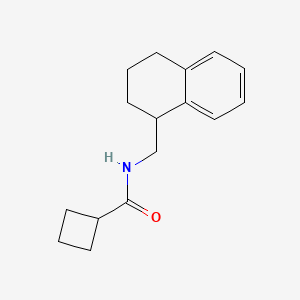
![5-bromo-4-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-1H-pyridazin-6-one](/img/structure/B7517281.png)
![2-(1H-indol-3-yl)-N-[(E)-[5-(4-nitrophenyl)thiophen-2-yl]methylideneamino]acetamide](/img/structure/B7517292.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)

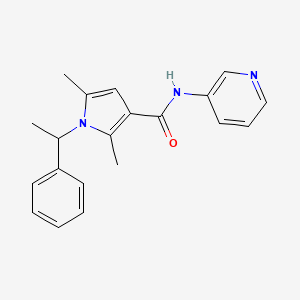

![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)
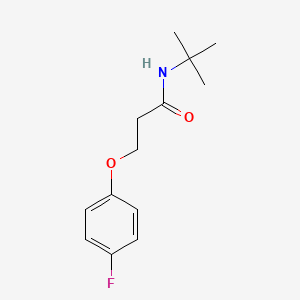
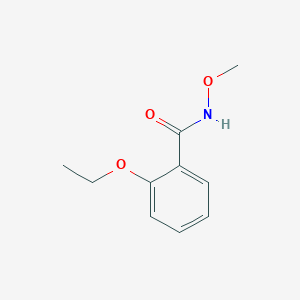
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)